molecular formula C9H7NO3 B556497 5-Hydroxyindole-2-carboxylic acid CAS No. 21598-06-1

5-Hydroxyindole-2-carboxylic acid

Cat. No. B556497
CAS RN: 21598-06-1
M. Wt: 177,16 g/mole
InChI Key: BIMHWDJKNOMNLD-UHFFFAOYSA-N
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Description

5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid . It is a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors that have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .


Synthesis Analysis

5-Hydroxyindole-2-carboxylic acid can be synthesized as part of the preparation of indole C5-O-substituted seco-cyclopropylindole analogs, which are potential anticancer agents . It can also be used in the microwave combinatorial synthesis of indolic arylpiperazine derivatives as ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyindole-2-carboxylic acid is C9H7NO3 . Its molecular weight is 177.16 . The SMILES string representation of its structure is Oc1ccc2[nH]c(cc2c1)C(O)=O .


Chemical Reactions Analysis

5-Hydroxyindole-2-carboxylic acid, when oxidized with KMnO4, yields pyrrole-2,3,5-tricarboxylic acid .


Physical And Chemical Properties Analysis

5-Hydroxyindole-2-carboxylic acid is a light yellow to beige crystalline powder . It is soluble in a chloroform/ethanol (1:1) mixture at 50 mg/mL, yielding a clear to slightly hazy, yellow to brown solution .

Scientific Research Applications

Anticancer Agents

5-Hydroxyindole-2-carboxylic acid is used as a reactant for the preparation of indole C5-O-substituted seco-cyclopropylindole analogs, which show potential as anticancer agents. These compounds are part of ongoing research to develop new therapies for cancer treatment .

Serotonin Detection

This compound is utilized in HPLC-amperometric detection methods for serotonin in plasma, platelets, and urine. This application is crucial in medical diagnostics and research, particularly in studies related to mood disorders and neurotransmitter functions .

Histamine-3 Receptor Inverse Agonists

Researchers use 5-Hydroxyindole-2-carboxylic acid to prepare amides that act as histamine-3 receptor inverse agonists. These are investigated for their potential in treating obesity, highlighting the compound’s role in developing weight management therapies .

5. SH2 Inhibitors of Tyrosine Kinase ZAP-70 It serves as a precursor in the preparation of oxadiazole analogs that inhibit SH2 domains of tyrosine kinase ZAP-70. This enzyme plays a role in T-cell signaling, and its inhibition is relevant in immunological research and therapy development .

Signal Transduction Inhibitors

5-Hydroxyindole-2-carboxylic acid is involved in synthesizing peptidomimetic inhibitors that target signal transducers and activators of transcription 3 (Stat3). These inhibitors have implications in cancer research, as Stat3 is often associated with oncogenesis .

EZH2 Inhibitors

The compound has been used as a starting point for structural alterations to synthesize various compounds with EZH2 inhibitor pharmacophores. EZH2 inhibitors are explored for their therapeutic potential in cancer treatment due to their role in epigenetic regulation .

Mechanism of Action

Target of Action

5-Hydroxyindole-2-carboxylic acid (5-HICA) is a derivative of indole, a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It has been identified as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors (NMDARs) . These receptors have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .

Mode of Action

5-HICA interacts with its targets, primarily NMDARs, by acting as a competitive antagonist . This means it competes with glycine for the same binding site on the receptor, thereby inhibiting the potentiation effect of glycine on NMDARs .

Biochemical Pathways

5-HICA is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms . It is part of the indole metabolic pathway, which plays a crucial role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Indole and its derivatives, including 5-HICA, exert a variety of local and heterotopic biological effects by circulating in the plasma .

Pharmacokinetics

It is known that the compound is soluble in a chloroform/ethanol (1:1) mixture, suggesting it may have good bioavailability .

Result of Action

The primary result of 5-HICA’s action is the inhibition of the potentiation effect of glycine on NMDARs . This can lead to a decrease in neuronal death, which is beneficial in conditions such as stroke and epilepsy . Additionally, 5-HICA and other indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Action Environment

The action of 5-HICA is influenced by the gut microbiota, which is involved in its production from tryptophan . Dietary intake can influence gut microbiota and the related indole metabolism . Therefore, diet and the composition of the gut microbiota can be considered environmental factors that influence the action, efficacy, and stability of 5-HICA .

Safety and Hazards

5-Hydroxyindole-2-carboxylic acid is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .

Future Directions

5-Hydroxyindole-2-carboxylic acid shows good therapeutic prospects . It has been used in the preparation of melanins as novel nature-inspired radioprotectors . It has also been used in the preparation of 5-Hydroxyindole-2-carboxylic acid amides as histamine-3 receptor inverse agonists for the treatment of obesity .

properties

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175959
Record name 5-Hydroxyindole-2-carboxylic acid
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyindole-2-carboxylic acid

CAS RN

21598-06-1
Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 21598-06-1
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Record name 5-Hydroxyindole-2-carboxylic acid
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Record name 5-hydroxyindole-2-carboxylic acid
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Record name 5-HYDROXYINDOLE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Hydroxyindole-2-carboxylic acid interact with the histamine 3 receptor (H3R) and what are the downstream effects?

A: While the provided abstracts don't delve into the precise molecular mechanism of action, they indicate that 5-Hydroxyindole-2-carboxylic acid amide derivatives act as inverse agonists of the H3R. [] Inverse agonists bind to the receptor and reduce its constitutive activity, as opposed to agonists that activate the receptor. This H3R modulation has been linked to reduced food intake and potential weight loss in animal models. []

Q2: What is the structural characterization of 5-Hydroxyindole-2-carboxylic acid, including its molecular formula, weight, and spectroscopic data?

A2: The provided abstracts do not include this specific information. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.

Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of 5-Hydroxyindole-2-carboxylic acid derivatives and how modifications affect their activity as H3R inverse agonists?

A: Research on 5-Hydroxyindole-2-carboxylic acid amides revealed key SAR insights: Modifications influencing lipophilicity, artificial membrane permeation, and basicity were interconnected with microsomal clearance and hERG affinity. [] This suggests that fine-tuning these physicochemical properties through structural modifications is crucial for optimizing both the pharmacokinetic and pharmacodynamic profiles of these potential H3R inverse agonists.

Q4: Are there any known analytical methods used to characterize and quantify 5-Hydroxyindole-2-carboxylic acid and its derivatives?

A: One of the abstracts mentions utilizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of 5-Hydroxyindole-2-carboxylic acid oxidation products, specifically thiazole-4,5-dicarboxylic acid (TDCA). [] This suggests that HPLC, potentially coupled with suitable detection methods, could be employed for analyzing the compound itself.

Q5: The research mentions 5-Hydroxyindole-2-carboxylic acid being a component of lens pigments. Can you elaborate on this and its significance?

A: Analysis of human lens pigments revealed the presence of both pyrrole-2,3,5-tricarboxylic acid (PTCA) and TDCA, with TDCA levels increasing with pigmentation. [] As TDCA is a marker of pheomelanin, a type of melanin pigment, this finding suggests that pheomelanin, and therefore 5-Hydroxyindole-2-carboxylic acid, is a component of human lens pigments. This highlights a potential link between 5-Hydroxyindole-2-carboxylic acid and the development of lens pigmentation and potentially age-related ocular changes.

Q6: What is known about the stability and formulation of 5-Hydroxyindole-2-carboxylic acid and its derivatives?

A: While the abstracts don't directly address stability and formulation, one study mentions the impact of structural modifications on microsomal clearance. [] This suggests that strategies to enhance the stability and metabolic stability of 5-Hydroxyindole-2-carboxylic acid derivatives are likely being explored, potentially through formulation approaches or further chemical modifications.

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